molecular formula C15H13IO3 B15162790 Methyl 3-(benzyloxy)-2-iodobenzoate CAS No. 161321-73-9

Methyl 3-(benzyloxy)-2-iodobenzoate

Cat. No.: B15162790
CAS No.: 161321-73-9
M. Wt: 368.17 g/mol
InChI Key: COMZHRKBBYGOSA-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-2-iodobenzoate is an aromatic ester featuring a benzyloxy group at the 3-position and an iodine atom at the 2-position of the benzoate ring. For instance, methyl 3-iodobenzoate (BP 26703, CAS 618-91-7) shares the iodinated benzoate core but lacks the benzyloxy substituent . The benzyloxy group likely enhances lipophilicity and serves as a protective moiety, while the iodine atom may influence electronic properties and reactivity, particularly in cross-coupling or C–H activation reactions .

Properties

CAS No.

161321-73-9

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

methyl 2-iodo-3-phenylmethoxybenzoate

InChI

InChI=1S/C15H13IO3/c1-18-15(17)12-8-5-9-13(14(12)16)19-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3

InChI Key

COMZHRKBBYGOSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzyloxy)-2-iodobenzoate typically involves the iodination of methyl 3-(benzyloxy)benzoate. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol derivative.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

    Substitution: Products with various nucleophiles replacing the iodine atom.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(benzyloxy)-2-iodobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the aromatic ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic ring and the boronic acid.

Comparison with Similar Compounds

Iodine vs. Non-Halogenated Analogs

  • Methyl 3-iodobenzoate (BP 26703): The absence of a benzyloxy group simplifies the structure but reduces steric bulk. Iodine’s high atomic weight and polarizability may enhance electrophilic substitution reactivity compared to non-halogenated esters like methyl 3-methoxybenzoate.

Benzyloxy vs. Smaller Alkoxy Groups

  • However, benzyloxy’s aromaticity may stabilize the molecule via resonance .
  • Methyl 3-iodo-4-ethoxybenzoate (BP 26695) : Ethoxy groups offer intermediate steric and electronic effects between methoxy and benzyloxy, balancing solubility and reactivity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Potential Applications
Methyl 3-(benzyloxy)-2-iodobenzoate* ~388.2 2-Iodo, 3-benzyloxy C–H activation, drug precursors
Methyl 3-iodobenzoate (BP 26703) 262.05 3-Iodo Cross-coupling reactions
Methyl 3-iodo-4-methoxybenzoate (BP 26698) 292.08 3-Iodo, 4-methoxy Photocatalysis, agrochemicals
Methyl 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoate 250.26 3-Hydroxy, 4-alkoxy Antioxidant studies

*Calculated based on structural analogs.

Research Findings and Limitations

  • Reactivity : Iodine’s leaving-group ability may facilitate nucleophilic aromatic substitution, though steric hindrance from benzyloxy could slow kinetics .
  • Stability: Benzyloxy groups are stable under basic conditions but cleavable via hydrogenolysis, offering synthetic flexibility .
  • Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Methyl 3-(benzyloxy)-2-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with a molecular formula of C16_{16}H15_{15}I O3_{3} and a molecular weight of approximately 368.17 g/mol, features a benzyloxy group and an iodine atom attached to a benzoate ester. This unique structure contributes to its reactivity and interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves the iodination of methyl 3-(benzyloxy)benzoate. Various methods have been reported for this synthesis, with the most common involving the use of iodine in the presence of suitable solvents and catalysts. The following table summarizes some synthetic routes:

MethodReagentsConditionsYield
IodinationMethyl 3-(benzyloxy)benzoate, IodineDCM, RTVariable
Electrophilic substitutionMethyl benzoate derivativesAcetic acid, HeatHigh

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound demonstrates an IC50_{50} value in the micromolar range, indicating its potential as a therapeutic agent .

Mechanistic studies reveal that treatment with this compound leads to cell cycle arrest at the G0/G1 phase and induces apoptosis through intrinsic pathways. Key indicators of apoptosis such as increased levels of cytochrome c and Bax, alongside decreased Bcl-2 levels, have been observed .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it possesses moderate to high antimicrobial potency .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 cells demonstrated that treatment led to a significant reduction in cell viability after 48 hours. The study highlighted the compound's potential role as a lead candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated an MIC of approximately 32 µg/mL, suggesting its utility as a potential antimicrobial agent .

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